molecular formula C20H21N3O3 B2787545 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea CAS No. 1396631-36-9

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea

Katalognummer B2787545
CAS-Nummer: 1396631-36-9
Molekulargewicht: 351.406
InChI-Schlüssel: QHNNUQZFTVXNDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is synthesized using a specific method and has been shown to have a unique mechanism of action that can lead to various biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea has potential applications in various fields of scientific research. The compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to have antitumor properties, making it a potential candidate for cancer treatment. Furthermore, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea involves the inhibition of specific enzymes and proteins in cells. The compound has been shown to inhibit the activity of various enzymes involved in cell signaling pathways, leading to the suppression of cell growth and proliferation. Additionally, the compound has been shown to inhibit the activity of specific proteins involved in the regulation of the immune response, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea has various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the growth and proliferation of bacteria and fungi. Furthermore, the compound has been shown to suppress inflammation in various animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity yield. Additionally, the compound has been shown to have potent antimicrobial, antitumor, and anti-inflammatory properties. However, the compound also has some limitations. The compound is relatively unstable and can degrade over time, leading to a loss of potency. Additionally, the compound can be toxic at high concentrations, making it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, the compound could be further studied for its potential use in cancer treatment and the treatment of inflammatory diseases. Furthermore, the compound could be modified to increase its stability and reduce its toxicity, making it more suitable for use in various experiments.

Synthesemethoden

The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea involves a series of chemical reactions. The starting materials are furan-2-carbaldehyde, 2-phenoxyethanol, pyridine-2-carbaldehyde, and urea. These materials are reacted in the presence of a catalyst and solvent to produce the desired compound. The synthesis method has been optimized to produce high yields of the compound with high purity.

Eigenschaften

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-20(22-12-14-26-18-8-2-1-3-9-18)23(16-19-10-6-13-25-19)15-17-7-4-5-11-21-17/h1-11,13H,12,14-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNNUQZFTVXNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.